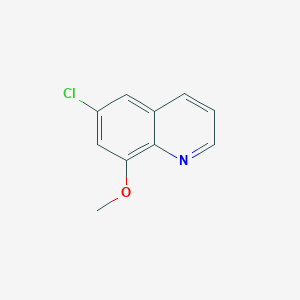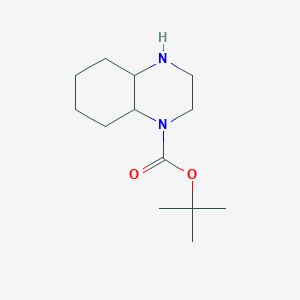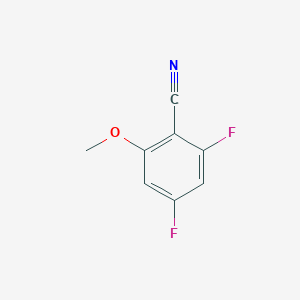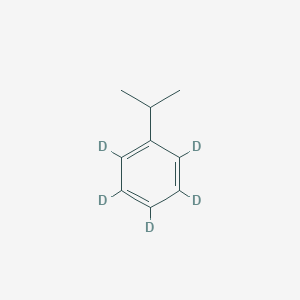
1-(Cyclobutylmethyl)-5-oxopyrrolidine-3-carbonitrile
Vue d'ensemble
Description
The compound “1-(Cyclobutylmethyl)-5-oxopyrrolidine-3-carbonitrile” is an organic compound containing a pyrrolidine ring, a cyclobutyl group, and a nitrile group . Pyrrolidine is a five-membered ring with one nitrogen atom, cyclobutyl is a four-membered carbon ring, and a nitrile group contains a carbon triple-bonded to a nitrogen.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrrolidine and cyclobutyl rings would give the molecule a certain degree of rigidity, while the nitrile group would likely be a site of reactivity .Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Pyridine derivatives have been synthesized and structurally analyzed, contributing to understanding the molecular structure and optical properties of compounds like 1-(Cyclobutylmethyl)-5-oxopyrrolidine-3-carbonitrile. These studies include spectroscopic analysis and X-ray diffraction methods to determine compound structures (Cetina, Tranfić, Sviben, & Jukić, 2010).
Antimicrobial Activity
- Novel pyrrolidine-3-carbonitrile derivatives, a category to which this compound belongs, have been evaluated for their antimicrobial activity. The structures of these derivatives are derived from various chemical reactions, suggesting their potential in developing antimicrobial agents (El-Mansy, Boulos, & Mohram, 2018).
Chemical Transformations
- Research on cyclopenta[c]pyrroles, closely related to pyrrolidine-3-carbonitriles, demonstrates their potential for chemical transformations. These studies provide insights into the reactivity and transformation possibilities of compounds like this compound (Bell, Oesterlin, Geolotte, Hlavac, & Crain, 1977).
Optical and Electronic Properties
- The study of pyridine derivatives, including their structural, optical, and junction characteristics, provides insights into the electronic properties of similar compounds. This research can be instrumental in understanding the electronic behavior of this compound (Zedan, El-Taweel, & El-Menyawy, 2020).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(cyclobutylmethyl)-5-oxopyrrolidine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c11-5-9-4-10(13)12(7-9)6-8-2-1-3-8/h8-9H,1-4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDRNDLBCZWIAQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2CC(CC2=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Chlorodibenzo[f,h]quinoxaline](/img/structure/B1427092.png)
![5,7-Dichloro-3-methylthieno[3,2-B]pyridine](/img/structure/B1427093.png)


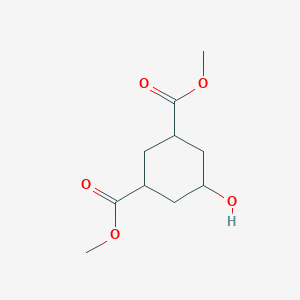
![3',4'-Dihydro-2'h-spiro[cyclobutane-1,1'-isoquinolin]-6'-amine](/img/structure/B1427099.png)
![2,6-dibromo-4,4-bis(2-ethylhexyl)-4H-Silolo[3,2-b:4,5-b']dithiophene](/img/structure/B1427100.png)

![trans-4-[4-[6-(Aminocarbonyl)-3,5-dimethyl-2-pyrazinyl]phenyl]cyclohexaneacetic acid methyl ester](/img/structure/B1427102.png)
